

Technical Guide: Physical Properties of Cyclohepta-3,5-dien-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Cyclohepta-3,5-dien-1-ol**. The information is compiled from computational data and available experimental values, presented in a structured format for ease of reference and comparison. This document also includes detailed, representative experimental protocols for the synthesis of cycloheptadienols via ketone reduction and for the determination of key physical properties, accompanied by workflow diagrams.

Core Physical and Chemical Properties

Cyclohepta-3,5-dien-1-ol is a cyclic alcohol with a seven-membered ring containing two double bonds. Its physical and chemical characteristics are crucial for its handling, reactivity, and potential applications in chemical synthesis and drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Cyclohepta-3,5-dien-1-ol**. Table 1 presents experimentally determined and predicted values, while Table 2 details computationally derived properties.

Table 1: Experimental and Predicted Physical Properties



Property	Value	Source
Boiling Point	73.0 °C (at 25 Torr)	[1]
Density	1.022 ± 0.06 g/cm ³ (Predicted)	N/A
Melting Point	Data not available	
Solubility in Water	Data not available	

Table 2: Computed Physical and Chemical Properties

Property	Value	Source
Molecular Weight	110.15 g/mol	[2]
Molecular Formula	C7H10O	[2]
XLogP3	1.6	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]
Exact Mass	110.073164938 Da	[2]
Monoisotopic Mass	110.073164938 Da	[2]
Topological Polar Surface Area	20.2 Ų	[2]
Heavy Atom Count	8	[2]
CAS Number	1121-63-7	[2]
IUPAC Name	cyclohepta-3,5-dien-1-ol	[2]
SMILES	C1C=CC=CCC1O	[2]

Experimental Protocols



While a specific, detailed experimental protocol for the synthesis of **Cyclohepta-3,5-dien-1-ol** is not readily available in the surveyed literature, a common and representative method for the preparation of such an alcohol is the reduction of the corresponding ketone, cyclohepta-3,5-dienone. The following section provides a detailed, representative protocol for this type of transformation, along with general procedures for determining key physical properties.

Representative Synthesis: Reduction of a Cyclic Dienone to a Dienol

This protocol describes the reduction of a cyclic dienone using sodium borohydride, a widely used and effective method for converting ketones to alcohols.[3][4][5]

Objective: To synthesize a cycloheptadienol by the reduction of the corresponding cycloheptadienone.

Materials:

- Cyclohepta-3,5-dienone
- Methanol (reagent grade)
- Sodium borohydride (NaBH₄)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Hydrochloric acid (1 M, for quenching)
- Saturated sodium bicarbonate solution
- Saturated brine solution

Equipment:

Round-bottom flask



- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Thin-layer chromatography (TLC) plates, chamber, and UV lamp
- Glass funnels
- · Filter paper

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the cyclohepta-3,5-dienone in methanol under a nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath with stirring.
- Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5 °C.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates the reaction is proceeding.
- Quenching: Once the reaction is complete (as indicated by TLC), slowly add 1 M
 hydrochloric acid to the reaction mixture at 0 °C to quench the excess sodium borohydride.
- Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
- Extraction: To the remaining aqueous layer, add deionized water and extract the product with diethyl ether (or another suitable organic solvent) three times.
- Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and saturated brine solution.

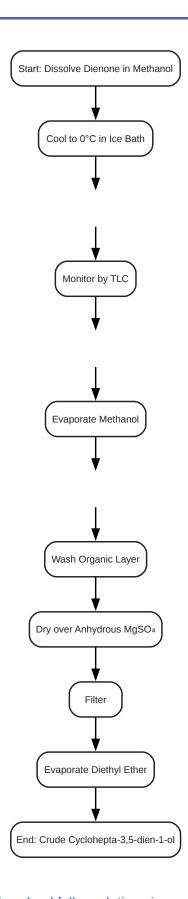






- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude **Cyclohepta-3,5-dien-1-ol**.
- Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.





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Caption: Workflow for the synthesis of a cycloheptadienol via ketone reduction.



General Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of a liquid alcohol like **Cyclohepta-3,5-dien-1-ol**.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.[6][7]

Procedure:

- Ensure the sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the apparatus rapidly to about 10-15 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9][10]

Procedure (Microscale):

- Place a small amount of the liquid sample into a small test tube or a fusion tube.
- Invert a sealed-end capillary tube and place it into the sample.
- Attach the test tube to a thermometer.
- Heat the assembly in a Thiele tube or an oil bath.



- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Principle: Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[11][12]

Procedure:

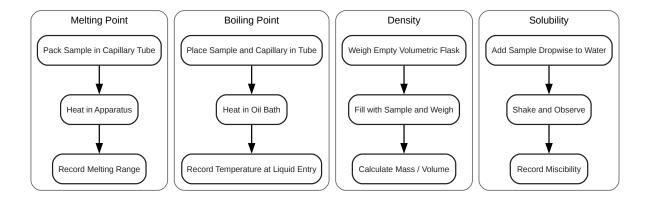
- Weigh a clean, dry volumetric flask or pycnometer.
- Fill the flask to the calibration mark with the liquid sample, ensuring the temperature of the liquid is known.
- · Weigh the filled flask.
- The mass of the liquid is the difference between the filled and empty flask weights.
- The density is calculated by dividing the mass of the liquid by its known volume.

Principle: Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. The solubility of an alcohol in water depends on the length of the carbon chain and the ability to form hydrogen bonds.[13][14][15]

Procedure:

- To a known volume of deionized water (e.g., 1 mL) in a test tube, add the alcohol dropwise, shaking after each addition.
- Observe for the formation of a single, clear phase (miscible) or the formation of two distinct layers or a cloudy suspension (immiscible or partially soluble).
- Record the approximate volume of alcohol that dissolves in the given volume of water to estimate the solubility.





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Caption: Generalized workflow for the determination of physical properties.

Signaling Pathways and Biological Activity

Currently, there is no readily available information in the public domain regarding the specific involvement of **Cyclohepta-3,5-dien-1-ol** in biological signaling pathways or its detailed pharmacological activity. Further research would be required to elucidate any potential biological roles of this compound.

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